

An In-Depth Technical Guide to 13-Hydroxyglucopiericidin A (CAS: 132150-13-1)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 13-Hydroxyglucopiericidin A

Cat. No.: B1254357

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyglucopiericidin A, a glycosylated polyketide antibiotic, has demonstrated a spectrum of biological activities, including antibacterial, antifungal, and notable antitumor properties. This technical guide provides a comprehensive overview of the existing, albeit limited, scientific literature on this compound. While a detailed quantitative analysis is hampered by the lack of publicly available primary data, this document synthesizes the known information regarding its origins, biological effects, and potential mechanisms of action, offering a foundation for future research and development.

Introduction

13-Hydroxyglucopiericidin A (CAS Number: 132150-13-1; Molecular Formula:

C31H47NO10) is a natural product isolated from the fermentation broth of Streptomyces sp. OM-5689. It belongs to the piericidin family of microbial metabolites, which are known for their diverse biological activities. The structure of **13-Hydroxyglucopiericidin A** is characterized by a substituted pyridine ring linked to a polyketide chain and a glucose moiety. The presence of a hydroxyl group at the 13th position distinguishes it from its close analogue, Glucopiericidin A.

Initial studies have highlighted its potential as an antibacterial, antifungal, and antineoplastic agent. This guide aims to consolidate the available technical information on **13- Hydroxyglucopiericidin A** to support further investigation into its therapeutic potential.

Physicochemical Properties

A summary of the basic physicochemical properties of **13-Hydroxyglucopiericidin A** is presented in the table below.

Property	Value
CAS Number	132150-13-1
Molecular Formula	C31H47NO10
Molar Mass	593.71 g/mol

Biological Activity

Preliminary in vitro studies have demonstrated that **13-Hydroxyglucopiericidin A** exhibits a range of biological activities.

Antibacterial and Antifungal Activity

13-Hydroxyglucopiericidin A has been reported to possess both antibacterial and antifungal properties. However, specific Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains are not publicly available in the reviewed literature.

Antitumor Activity

The compound has shown cytotoxic activity against a panel of human cancer cell lines. The primary publication on this compound mentions testing against the following:

- HeLa (Cervical Cancer)
- Leukemia P388
- Lung Carcinoma
- Melanoma

Unfortunately, specific IC50 values from these studies are not detailed in the accessible literature. The lack of this quantitative data prevents a direct comparison with existing

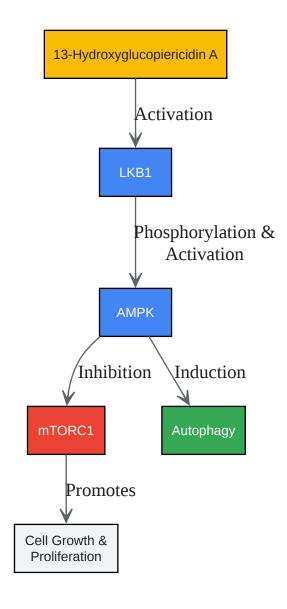
chemotherapeutic agents.

Proposed Mechanism of Action

While the precise mechanism of action for **13-Hydroxyglucopiericidin A** has not been explicitly elucidated, the activities of structurally related compounds offer significant insights into its potential cellular targets and pathways.

Inhibition of Glucose Transporters (GLUT)

A compelling line of investigation stems from the known activity of its close analogue, Glucopiericidin A. Glucopiericidin A has been identified as a potent inhibitor of Glucose Transporters (GLUTs), which are crucial for glucose uptake in cancer cells that exhibit high glycolytic rates (the Warburg effect). This suggests that **13-Hydroxyglucopiericidin A** may share this mechanism, leading to energy depletion and cell death in cancer cells.


Click to download full resolution via product page

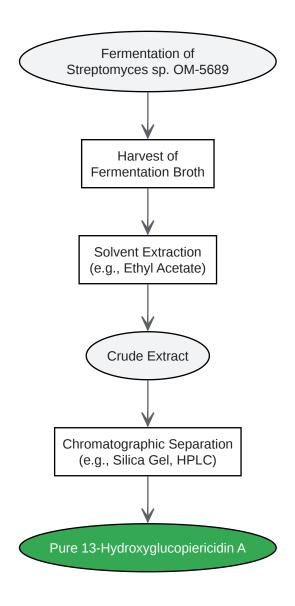
Caption: Proposed mechanism of GLUT inhibition by 13-Hydroxyglucopiericidin A.

Activation of the LKB1/AMPK Signaling Pathway

Another piericidin analogue, PA-S14, has been shown to activate the LKB1/AMPK signaling pathway. The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation can lead to the inhibition of anabolic pathways and the activation of catabolic pathways to restore energy balance, often resulting in the suppression of cell growth and proliferation. It is plausible that **13-Hydroxyglucopiericidin A** could also modulate this critical signaling cascade.

Click to download full resolution via product page

Caption: Potential activation of the LKB1/AMPK pathway by **13-Hydroxyglucopiericidin A**.


Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of **13-Hydroxyglucopiericidin A** are not readily available in the public domain. The foundational study provides a general overview of its discovery.

Isolation and Purification Workflow

The following is a generalized workflow based on the initial discovery of **13-Hydroxyglucopiericidin A** from Streptomyces sp. OM-5689.

Click to download full resolution via product page

Caption: Generalized workflow for the isolation of **13-Hydroxyglucopiericidin A**.

Future Directions

The preliminary findings on **13-Hydroxyglucopiericidin A** are promising but require substantial further investigation. Key areas for future research include:

 Quantitative Biological Evaluation: Determination of MIC values against a broad panel of pathogenic bacteria and fungi, and IC50 values against a comprehensive set of cancer cell lines.

- Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the compound, including validation of GLUT inhibition and AMPK pathway activation.
- In Vivo Efficacy: Assessment of the compound's therapeutic efficacy and pharmacokinetic properties in relevant animal models of infection and cancer.
- Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to explore the
 contributions of the hydroxyl group at position 13 and the glucose moiety to its biological
 activity.

Conclusion

13-Hydroxyglucopiericidin A is a microbial natural product with demonstrated antibacterial, antifungal, and antitumor potential. While the currently available data is limited, the structural relationship to known inhibitors of cellular metabolism suggests promising avenues for its development as a therapeutic agent. Further in-depth research is warranted to fully characterize its biological activity and elucidate its mechanism of action, which will be crucial for realizing its potential in drug discovery and development.

 To cite this document: BenchChem. [An In-Depth Technical Guide to 13-Hydroxyglucopiericidin A (CAS: 132150-13-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254357#13-hydroxyglucopiericidin-a-cas-number-132150-13-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com